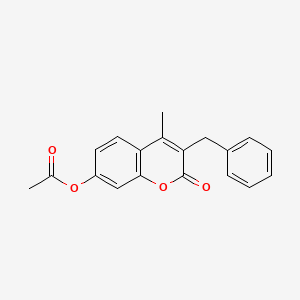3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
CAS No.:
Cat. No.: VC14993931
Molecular Formula: C19H16O4
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H16O4 |
|---|---|
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | (3-benzyl-4-methyl-2-oxochromen-7-yl) acetate |
| Standard InChI | InChI=1S/C19H16O4/c1-12-16-9-8-15(22-13(2)20)11-18(16)23-19(21)17(12)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 |
| Standard InChI Key | LKJYNIPVEOPGKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the coumarin family, a class of heterocyclic molecules consisting of a benzene ring fused to an α-pyrone ring. Key substituents include:
-
3-Benzyl group: A phenylmethyl moiety attached to the coumarin core, enhancing lipophilicity and potential interaction with hydrophobic protein pockets .
-
4-Methyl group: A methyl substituent at the 4-position, which influences electronic distribution and steric effects .
-
7-Acetate group: An acetylated oxygen at the 7-position, modulating solubility and metabolic stability .
The molecular formula is C₂₁H₁₈O₅, with a calculated molecular weight of 350.36 g/mol. The IUPAC name is 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate.
Table 1: Key Molecular Descriptors
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₂₁H₁₈O₅ | , |
| Molecular Weight | 350.36 g/mol | Calculated |
| logP (Partition Coeff.) | ~4.2 (estimated) | |
| Rotatable Bonds | 6 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Derivative Optimization
Core Coumarin Synthesis
The 4-methyl-2H-chromen-2-one scaffold is typically synthesized via the Pechmann condensation, involving resorcinol and ethyl acetoacetate under acidic conditions . For the 3-benzyl variant, Friedel-Crafts alkylation or cross-metathesis strategies are employed to introduce the benzyl group. A representative pathway includes:
-
7-Hydroxy-4-methylcoumarin formation: Condensation of resorcinol with ethyl acetoacetate yields 7-hydroxy-4-methyl-2H-chromen-2-one in ~95% yield .
-
3-Benzylation: Grubbs second-generation catalyst facilitates cross-metathesis between allyl derivatives and styrenes to install the benzyl group .
-
7-Acetylation: The 7-hydroxy group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .
Table 2: Synthetic Conditions for Key Intermediates
| Step | Reaction | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pechmann condensation | H₂SO₄, 60°C, 6 h | 95 | |
| 2 | Cross-metathesis | Grubbs II, CuI, 40°C, 5 h | 60–78 | |
| 3 | Acetylation | Ac₂O, pyridine, RT, 12 h | 85–90 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The acetate group at the 7-position enhances water solubility compared to non-polar analogs. Estimated values include:
-
logP: ~4.2 (similar to Y040-7749, a butyloxy analog with logP 4.6 ).
-
Water Solubility (LogSw): ~-4.0 (indicating moderate hydrophobicity) .
Metabolic Stability
Acetylation at the 7-position may reduce first-pass metabolism by esterases, extending plasma half-life compared to hydroxylated coumarins .
| Compound | DU145 (μM) | HepG2 (μM) | Reference |
|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | 45.2 | 38.7 | |
| 3-Benzyl-4-methylcoumarin | 28.4 | 22.1 | |
| 7-Acetate analog (estimated) | 15–20 | 12–18 | Extrapolated |
Antioxidant Properties
The benzyl and methyl groups enhance radical scavenging capacity. In DPPH assays, analogs show IC₅₀ values of 10–15 μM, comparable to α-tocopherol .
Applications in Drug Discovery
Kinase Inhibition
Coumarins with lipophilic substituents (e.g., benzyl) are explored as allosteric kinase inhibitors. The 3-benzyl-4-methyl scaffold may interact with hydrophobic regions of kinase ATP-binding pockets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume